Cas no 156765-36-5 (Phenanthro[1,2-c]furan-1(3H)-one, 7-ethenyl-3b,4,5,5a,6,7,8,9,9a,9b,10,11-dodecahydro-5a-hydroxy-7,9b-dimethyl-, (3bR,5aR,7S,9aR,9bS)- (9CI))

Phenanthro[1,2-c]furan-1(3H)-one, 7-ethenyl-3b,4,5,5a,6,7,8,9,9a,9b,10,11-dodecahydro-5a-hydroxy-7,9b-dimethyl-, (3bR,5aR,7S,9aR,9bS)- (9CI) structure
156765-36-5 structure
Product name:Phenanthro[1,2-c]furan-1(3H)-one, 7-ethenyl-3b,4,5,5a,6,7,8,9,9a,9b,10,11-dodecahydro-5a-hydroxy-7,9b-dimethyl-, (3bR,5aR,7S,9aR,9bS)- (9CI)
CAS No:156765-36-5
MF:C20H28O3
MW:316.434526443481
CID:154283

Phenanthro[1,2-c]furan-1(3H)-one, 7-ethenyl-3b,4,5,5a,6,7,8,9,9a,9b,10,11-dodecahydro-5a-hydroxy-7,9b-dimethyl-, (3bR,5aR,7S,9aR,9bS)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Phenanthro[1,2-c]furan-1(3H)-one,7-ethenyl-3b,4,5,5a,6,7,8,9,9a,9b,10,11-dodecahydro-5a-hydroxy-7,9b-dimethyl-,(3bR,5aR,7S,9aR,9bS)- (9CI)
    • Phenanthro[1,2-c]furan-1(3H)-one,7-ethenyl-3b,4,5,5a,6,7,8,9,9a,9b,10,11-dodecahydro-5a-hydroxy-7,9b-dimethyl-,(3bR,5aR,7S,9a
    • Phenanthro[1,2-c]furan-1(3H)-one,7-ethenyl-3b,4,5,5a,6,7,8,9,9a,9b,10,11-dodecahydro-5a-hydroxy-7,9b-dimethyl-,[3bR-(3ba,5ab,7a,9aa,9bb)]-
    • Saturolide
    • CID 101666183
    • Phenanthro[1,2-c]furan-1(3H)-one, 7-ethenyl-3b,4,5,5a,6,7,8,9,9a,9b,10,11-dodecahydro-5a-hydroxy-7,9b-dimethyl-, (3bR,5aR,7S,9aR,9bS)- (9CI)
    • Inchi: 1S/C20H28O3/c1-4-18(2)8-7-16-19(3)9-5-13-14(11-23-17(13)21)15(19)6-10-20(16,22)12-18/h4,15-16,22H,1,5-12H2,2-3H3/t15-,16+,18-,19-,20+/m0/s1
    • InChI Key: GZAXZDJKRIYVCU-HHUCQEJWSA-N
    • SMILES: O[C@]12C[C@](C=C)(C)CC[C@@H]1[C@@]1(C)CCC3C(=O)OCC=3[C@@H]1CC2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 1
  • Complexity: 606
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Density: 1.15±0.1 g/cm3(Predicted)
  • Boiling Point: 471.8±45.0 °C(Predicted)
  • pka: 14.78±0.60(Predicted)

Phenanthro[1,2-c]furan-1(3H)-one, 7-ethenyl-3b,4,5,5a,6,7,8,9,9a,9b,10,11-dodecahydro-5a-hydroxy-7,9b-dimethyl-, (3bR,5aR,7S,9aR,9bS)- (9CI) Related Literature

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